molecular formula C11H8N2S B8673112 2-(1H-Pyrrol-2-yl)benzo[d]thiazole

2-(1H-Pyrrol-2-yl)benzo[d]thiazole

Cat. No.: B8673112
M. Wt: 200.26 g/mol
InChI Key: OCMOSCCTQWDOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Pyrrol-2-yl)benzo[d]thiazole is a useful research compound. Its molecular formula is C11H8N2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(1H-Pyrrol-2-yl)benzo[d]thiazole derivatives. For instance, a series of synthesized compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited excellent antimicrobial activity, suggesting their potential as new antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. A study synthesized various derivatives of this compound and assessed their antiproliferative activity against human leukemia and solid tumor cell lines in vitro. The structure-activity relationship studies indicated that specific modifications could enhance their efficacy against cancer cells .

Antioxidant Activity

Benzothiazole derivatives, including those containing the pyrrole moiety, have shown multifunctional antioxidant properties. Research has demonstrated that these compounds can protect against oxidative stress, making them candidates for therapeutic applications in conditions related to oxidative damage .

Synthesis of Novel Compounds

The synthesis of this compound has been achieved through various methodologies, including multicomponent reactions that allow for the efficient formation of complex structures. These synthetic approaches are crucial for developing new derivatives with enhanced biological activities .

Catalytic Applications

The compound is also involved in catalytic processes, particularly in the formation of carbon-nitrogen bonds under environmentally friendly conditions. This application is significant in organic synthesis, where sustainable methods are increasingly favored .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityIdentified several derivatives with potent activity against bacterial strains, with some exhibiting minimum inhibitory concentrations lower than standard antibiotics .
Study 2Anticancer ActivityDemonstrated that modified derivatives significantly inhibited cell growth in leukemia cell lines, indicating a promising path for cancer treatment development .
Study 3Antioxidant PropertiesShowed that certain benzothiazole derivatives could reduce oxidative stress markers in vitro, suggesting potential therapeutic uses in age-related diseases .

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H8N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-7,12H

InChI Key

OCMOSCCTQWDOSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.55 g (50 mmol) of pyrrole-2-carboxylic acid, 6.26 g (50 mmol) of 2-aminothiophenol and 3.09 g (50 mmol) of boric acid in 250 mL of xylene was heated under reflux for 3 days while removing water which was generated from reaction using a Dean-Stark trap. the cooled reaction mixture was diluted with 200 mL of ethyl acetate, washed with 200 mL of 5% sodium hydroxide solution and then with 200 mL of water. The separated organic layer was dried over anhydrous sodium sulfate. The resulting crude product was purified by column chromatography on silica gel with 10% ethyl acetate in hexane as eluant. The desired product, 2-(pyrrol-2-yl)benzothiazole (1.40 g, 14%) was obtained as a pale yellow solid. m.p. 150°-151° C.; 1H-NMR (CDCl3) 6.32-6.35 (m, 1H, ArH), 6.87-6.89 (m, 1H, ArH), 6.94-6.96 (m, 1H, ArH), 6.33 (t, 1H, ArH), 6.43 (t, 1H, ArH), 7.84 (d, 1H, ArH), 7.90 (d, 1H, ArH).
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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